4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-pyrrolidin-2-ylpyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.ClH/c1-7-4-6-11-9(12-7)8-3-2-5-10-8;/h4,6,8,10H,2-3,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOJUYZBOLPGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1361118-71-9 | |
| Record name | Pyrimidine, 4-methyl-2-(2-pyrrolidinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1361118-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride generally follows these key stages:
- Formation of the pyrimidine ring system with appropriate substituents
- Introduction of the pyrrolidin-2-yl group via nucleophilic substitution or ring-closure reactions
- Isolation and purification of the free base
- Conversion to the hydrochloride salt for stability and handling
Preparation of the Pyrimidine Core
The pyrimidine ring with a methyl substituent at position 4 can be synthesized via classical condensation reactions involving amidines and β-dicarbonyl compounds or via nucleophilic aromatic substitution on chlorinated pyrimidine derivatives.
For example, 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine has been used as a key intermediate, where selective substitution of the chloromethyl group precedes further functionalization.
Friedel-Crafts acylation has also been employed in related pyrimidine systems to introduce acyl groups that can be further manipulated to yield substituted pyrimidines.
Salt Formation: Hydrochloride Preparation
The free base of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine is converted to its hydrochloride salt by treatment with hydrogen chloride in ether or ethanol. This step enhances the compound’s stability, crystallinity, and ease of purification.
- The salt formation typically involves adding 2 M ethereal HCl to the free base solution until precipitation ceases, followed by filtration and recrystallization from ethanol/ether mixtures.
Representative Preparation Procedure (Adapted from Related Pyrrolidinyl Pyrimidines)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. | Starting pyrimidine derivative (e.g., 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine), pyrrolidine, K2CO3, DMF, room temperature, 24 h | Nucleophilic substitution of chloromethyl group by pyrrolidine to yield 4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
| 2. | Extraction with diethyl ether, washing with water, drying over MgSO4 | Isolation of free base |
| 3. | Treatment with 2 M ethereal HCl, precipitation, filtration | Formation of hydrochloride salt |
| 4. | Recrystallization from EtOH/Et2O | Purification of this compound |
Yields and Characterization
Yields for the nucleophilic substitution step typically range between 70-85%, depending on reaction time and purity of starting materials.
The hydrochloride salt generally crystallizes as a solid with melting points reported around 119–120 °C for related compounds, confirming purity.
Characterization is confirmed by ^1H NMR, showing characteristic signals for methyl and pyrrolidinyl protons, and by elemental analysis consistent with the hydrochloride salt composition.
Comparative Table of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution on chloromethyl pyrimidine | 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine, pyrrolidine, K2CO3 | DMF | Room temp, 24 h | 70-85 | Mild conditions, high regioselectivity |
| α-Bromoketone reaction with pyrrolidine | α-Bromoketone intermediate, pyrrolidine | Et2O or EtOH | Ice bath to room temp, 1-24 h | High (quantitative in related systems) | Requires prior bromination step |
| Friedel-Crafts acylation + substitution | Toluene derivatives, valeroyl chloride, bromination, pyrrolidine | Various solvents | Multiple steps, room temp to reflux | Variable | Multi-step, more complex |
Research Findings and Optimization
Studies indicate that the nucleophilic substitution route on chloromethyl-substituted pyrimidines is preferred for its simplicity, regioselectivity, and scalability.
Reaction monitoring by TLC and NMR ensures complete substitution before salt formation.
Use of anhydrous conditions and dry solvents improves yield and purity.
Salt formation with ethereal HCl is preferred to avoid over-acidification and to obtain crystalline solids suitable for pharmaceutical applications.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily recognized for its potential as a pharmacological agent . Its structural components, particularly the pyrrolidine moiety and the pyrimidine ring, contribute to its ability to interact with various biological targets. Research indicates that compounds with similar structures can exhibit significant biological activity, including:
- Enzyme Inhibition : 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride has been studied for its inhibitory effects on specific enzymes related to metabolic pathways. For instance, it may inhibit N-Acylphosphatidylethanolamine phospholipase D, an enzyme involved in the biosynthesis of bioactive lipids .
- Anti-cancer Properties : Similar compounds have shown promise in cancer treatment by inhibiting cell proliferation and inducing apoptosis in cancer cells. The unique structural features of this compound may enhance its efficacy against certain cancer types.
- Anti-inflammatory Effects : The compound's interaction with inflammatory pathways suggests potential applications in treating inflammatory diseases.
Recent studies have focused on the biological activity of this compound and its derivatives:
- Inhibition Studies : A study demonstrated that certain derivatives exhibited enhanced potency against specific targets compared to the parent compound, indicating that structural modifications can lead to improved pharmacological profiles .
- Therapeutic Applications : Research has suggested potential applications in treating metabolic disorders due to the compound's ability to modulate lipid metabolism pathways .
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. The pyrimidine ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
4-Methyl-2-(pyrrolidin-2-yl)-1,3-oxazole Hydrochloride
(S)-4-Methyl-2-(pyrrolidin-3-yloxy)pyrimidine Hydrochloride
2-(Pyrrolidin-2-yl)-4-(trifluoromethyl)pyrimidine Hydrochloride
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine Hydrochloride
- Molecular Formula : C₁₀H₁₇ClN₄O
- Key Features : Replaces pyrrolidine with a piperazine ring and adds a methoxy group.
- The methoxy group modulates electronic effects on the pyrimidine ring .
PF-04455242 Hydrochloride
- Molecular Formula : C₂₁H₂₈ClN₂O₂S
- Key Features : Contains a biphenyl-sulfonyl moiety and a pyrrolidine ring.
- Impact: The bulky biphenyl group enhances hydrophobic interactions, making it relevant for kinase inhibition studies.
Structural and Functional Comparison Table
Research Findings and Implications
- Role of Pyrrolidine : Pyrrolidine-containing analogs (e.g., PF-04455242) are prevalent in kinase inhibitors, suggesting the target compound may share pharmacological relevance in oncology or inflammation .
- Substituent Effects :
- Methyl groups (e.g., 4-methyl substitution) enhance steric bulk without significantly altering polarity.
- Trifluoromethyl groups improve metabolic stability and membrane permeability .
- Oxygen-containing substituents (e.g., methoxy or ether linkages) increase solubility but may reduce blood-brain barrier penetration .
- Safety Considerations : While specific toxicity data for the target compound are absent, structurally related pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) highlight the importance of substituents in modulating reactivity and safety profiles .
Biological Activity
4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features both pyrimidine and pyrrolidine moieties, which contribute to its interaction with various biological targets. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 217.67 g/mol. The unique structural features include:
- Pyrimidine Ring : Engages in hydrogen bonding and π-π interactions.
- Pyrrolidine Moiety : Enhances binding affinity through hydrophobic interactions.
These characteristics enable the compound to modulate the activity of various enzymes and receptors, leading to significant biological effects.
The mechanism of action for this compound involves its interaction with specific molecular targets. The following points summarize its action:
- Hydrogen Bonding : The pyrimidine ring can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The pyrrolidine ring enhances binding affinity, influencing the activity of enzymes or receptors.
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes, potentially impacting pathways related to cell signaling and metabolism.
Enzyme Inhibition
Recent studies have shown that this compound exhibits significant enzyme inhibitory activity. For instance, it has been reported to inhibit COX-2 with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
Antimicrobial and Anticancer Properties
The compound has also been explored for its potential therapeutic effects, including:
- Antimicrobial Activity : It has shown promise as a ligand in receptor binding studies, indicating potential for use in antimicrobial therapies.
- Anticancer Activity : Similar compounds have been associated with anti-cancer properties, suggesting that this compound may also have applications in cancer treatment .
Structure–Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrrolidine ring significantly affect the biological activity of the compound. For example:
| Compound Modification | Observed Activity |
|---|---|
| Methylation on amide | Loss of potency |
| Substitution on pyrrolidine | Increased potency (up to 4-fold) |
These findings suggest that specific structural features are critical for enhancing the biological activity of related compounds .
Case Studies
- Anti-inflammatory Studies : In vitro tests demonstrated that derivatives similar to this compound effectively suppressed COX-2 activity, with IC50 values indicating strong inhibitory effects comparable to established anti-inflammatory drugs .
- Anticancer Research : Preclinical studies indicated that compounds within this class exhibited significant anti-tumor activity in various cancer models, further supporting the potential therapeutic applications of this compound .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example:
-
Chloride displacement : Reaction with amines (e.g., pyrrolidine) in DMF at 80°C replaces the 2-chloro group in precursor compounds, forming 4-methyl-2-(pyrrolidin-2-yl)pyrimidine with yields up to 69% .
-
Aromatic substitution : The 4-methyl group directs electrophiles to the 5-position of the pyrimidine ring, enabling regioselective functionalization .
Table 1: Key Substitution Reactions
Oxidation and Reduction
The pyrrolidine moiety and pyrimidine ring participate in redox reactions:
-
Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the pyrrolidine ring to a lactam, forming 4-methyl-2-(2-pyrrolidone)pyrimidine.
-
Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine derivative, altering its aromaticity.
Alkylation and Acylation
The secondary amine in the pyrrolidine group undergoes alkylation/acylation:
-
N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in ethanol under reflux to form quaternary ammonium salts, enhancing solubility .
-
Acylation : Acetic anhydride acetylates the pyrrolidine nitrogen, producing N-acetyl derivatives with >80% efficiency .
Table 2: Alkylation/Acylation Examples
| Reaction Type | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| N-Alkylation | Methyl iodide, Cs₂CO₃ | EtOH, reflux, 5 h | N-Methylpyrrolidine-pyrimidine adduct | 75% | |
| N-Acylation | Ac₂O, Et₃N | DCM, RT, 12 h | N-Acetyl derivative | 82% |
Ring-Opening and Rearrangement
Under strong acidic or basic conditions:
-
Acid hydrolysis : Concentrated HCl cleaves the pyrrolidine ring, yielding 4-methylpyrimidine-2-carboxylic acid .
-
Base-mediated rearrangement : NaOH/EtOH induces ring contraction, forming imidazo[1,2-a]pyrimidine derivatives .
Mechanistic Insights
-
Regioselectivity : Fukui indices predict higher electrophilicity at the pyrimidine C-5 position, favoring substitutions there .
-
Steric effects : The 4-methyl group hinders approach to the C-6 position, directing reagents to less hindered sites .
-
Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
Comparative Reactivity
The hydrochloride salt’s ionic nature increases aqueous solubility, enabling reactions in polar media. Comparatively, the free base shows higher reactivity in organic solvents due to improved nucleophile accessibility.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer: A common route involves hydrolyzing thiomethyl precursors (e.g., 4-methyl-2-(methylthio)pyrimidine) with concentrated HCl under reflux (130°C), yielding the hydrochloride salt. Optimization includes adjusting HCl concentration, reaction time, and temperature to improve yield and purity. Post-synthesis purification via recrystallization or column chromatography is critical .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- X-ray crystallography provides definitive structural confirmation, resolving bond angles and stereochemistry (e.g., monoclinic space groups observed in related pyrrolidinylpyrimidine salts) .
- NMR spectroscopy (¹H/¹³C) verifies proton environments and carbon frameworks, while HPLC-MS assesses purity and molecular ion consistency .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Methodological Answer: Standardize reaction parameters (solvent, stoichiometry, temperature) and employ in-line monitoring (e.g., TLC or FTIR). Document intermediates rigorously, as side reactions (e.g., oxidation of pyrrolidine moieties) can introduce variability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer: Contradictions in NMR or mass spectra often arise from tautomerism or salt-form variations. Use variable-temperature NMR to identify dynamic equilibria, and compare crystallographic data (e.g., X-ray structures) to validate dominant conformers . For mass spectral discrepancies, employ high-resolution MS (HRMS) to distinguish isobaric impurities .
Q. What strategies are employed to investigate the structure-activity relationship (SAR) of this compound in medicinal chemistry?
- Methodological Answer:
- Analog synthesis: Modify the pyrrolidine ring (e.g., substituent position, stereochemistry) or pyrimidine substituents (e.g., methyl vs. halogen groups) to assess pharmacophore requirements.
- Biological assays: Test analogs against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in leukemia cells), referencing structurally related compounds like Forodesine Hydrochloride, a T-cell malignancy drug .
Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–7.4) at 37°C, monitoring degradation via HPLC. Identify hydrolytic products (e.g., pyrimidine ring-opening or pyrrolidine oxidation) using LC-MS. Compare results with analogs like 4-Pyrimidine methanamine hydrochloride to infer stability trends .
Q. How should researchers approach conflicting reports on the biological activity of this compound analogs?
- Methodological Answer: Re-evaluate experimental conditions (e.g., cell line specificity, assay endpoints) and compound purity. For example, Forodesine Hydrochloride’s efficacy in T-cell malignancies varies with purine nucleoside phosphorylase (PNP) expression levels; similar context-dependent factors may explain discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
